molecular formula C21H20ClN3O4S2 B2448897 2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 941937-99-1

2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2448897
CAS No.: 941937-99-1
M. Wt: 477.98
InChI Key: CGXFBZANSSNPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Acetamide Group: The thiazole derivative can then be reacted with an appropriate acylating agent to introduce the acetamide group.

    Substitution Reactions: The final compound can be obtained by introducing the 3-chloro-4-methoxyphenyl and 3-methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

    Acetamide Derivatives: Compounds with acetamide groups, such as paracetamol (acetaminophen).

Uniqueness

2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which can impart distinct biological and chemical properties.

Biological Activity

The compound 2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17ClN2O3SC_{16}H_{17}ClN_2O_3S. The presence of the thiazole ring and various functional groups such as methoxy and chloro substituents play a critical role in its biological activity.

Research indicates that compounds containing thiazole moieties exhibit a range of biological activities, including:

  • Antitumor Activity : Thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Some thiazole compounds act as inhibitors of key enzymes involved in cancer progression, such as Cathepsin B. However, it has been noted that the specific compound does not effectively inhibit Cathepsin B despite its structural similarities with other active thiazoles .

Structure-Activity Relationship (SAR)

The structure-activity relationship for thiazole derivatives suggests that:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the aromatic rings enhances cytotoxicity. For example, compounds with para-substituted methoxy groups have shown improved activity against cancer cell lines .
  • Thiazole Ring Importance : The thiazole ring is essential for maintaining biological activity. Variations in substituents on the thiazole ring can significantly alter potency and selectivity against different biological targets .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of related thiazole compounds:

Compound NameIC50 (µM)TargetBiological Activity
Compound 11.61Bcl-2Antitumor
Compound 21.98A-431Antitumor
Compound 3>1000Cathepsin BNo significant inhibition
Compound 423.30CA-IIIInhibitor

Case Studies

  • Antitumor Efficacy : A study found that a series of thiazole derivatives exhibited potent antitumor effects against HT29 and Jurkat cell lines. The most active compounds were structurally similar to the compound under investigation but had different substituents that enhanced their cytotoxic properties .
  • Enzyme Interaction Studies : Molecular docking studies suggested that while some thiazoles effectively bind to cysteine proteases, the specific compound does not demonstrate significant binding affinity, indicating a need for further structural optimization to enhance its inhibitory effects .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c1-28-16-5-3-4-13(8-16)24-20(27)12-31-21-25-15(11-30-21)10-19(26)23-14-6-7-18(29-2)17(22)9-14/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXFBZANSSNPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.